Crotonic acid
Overview
Description
Crotonic acid is a substance that has garnered attention due to its potential as a bio-based material, which is increasingly important in the context of environmental sustainability and the limitations of fossil fuels. The traditional petrochemical production of crotonic acid faces challenges such as reliance on non-renewable resources, complex production steps, and low yield .
Synthesis Analysis
Several studies have explored alternative methods for the synthesis of crotonic acid. One method involves the bio-based production of crotonic acid through the direct pyrolysis of bacterial poly(3-hydroxybutyrate) inclusions, which has shown to yield approximately 63% of crotonic acid, a significant improvement over conventional methods . Another study presents the synthesis of crotonic acid from ethanol using a sequential catalytic process that includes oxidation, condensation, and further oxidation, achieving a selectivity to crotonic acid of 84% . Additionally, a highly selective transformation of poly((R)-3-hydroxybutyric acid) into trans-crotonic acid has been achieved using Mg compounds as catalysts, with nearly complete selectivity .
Molecular Structure Analysis
The molecular structure of crotonic acid has been extensively studied. X-ray diffraction studies have revealed that crotonic acid crystallizes in the monoclinic space group and that the molecules are approximately planar and of trans-type regarding the C=C bond . Infrared and Raman spectroscopic studies have provided detailed assignments of the vibrational spectra of crotonic acid in both its monomeric and dimeric forms . High-pressure Raman investigations have also been conducted, indicating a possible solid-solid phase transition and providing insights into inter-molecular hydrogen bond interactions and molecular structural transformations under external compression .
Chemical Reactions Analysis
Crotonic acid has been shown to participate in various chemical reactions. For instance, it has been subjected to photocatalyzed hydroacylation, demonstrating reactivity comparable to that of commercial crotonic acid . The study of peroxy-trans-crotonic acid, a derivative of crotonic acid, has provided insights into its stability and reactions, such as its reaction with dimethyl sulfide yielding crotonic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of crotonic acid and its derivatives have been characterized through various analytical techniques. For example, the copolymer of crotonic acid with 2-acrylamido-2-methyl-1-propanesulfonic acid has been synthesized and its metal complexes studied for their antimicrobial activity . The thermal stability and crystalline state of crotonic acid have been characterized, contributing to the understanding of its physical properties .
Scientific Research Applications
1. Bio-Based Crotonic Acid Production
Crotonic acid has potential in the field of green chemistry. A study by (Parodi et al., 2021) demonstrated the synthesis of bio-based crotonic acid from polyhydroxybutyrate (PHB) through thermolytic distillation. This process also involves photocatalyzed hydroacylation, showing comparable reactivity to commercial crotonic acid.
2. Antimicrobial Activities
Crotonic acid derivatives have been observed to possess antimicrobial properties. For instance, (Pereira et al., 2012) studied Croton antisyphiliticus, which contains ent-kaur-16-en-18-oic acid (a derivative of crotonic acid), and found significant antimicrobial activity against Escherichia coli and Staphylococcus aureus.
3. Anti-Inflammatory Applications
Crotonic acid and its derivatives have shown potential in anti-inflammatory applications. A study by (Saraiva et al., 2011) on Caryocar coriaceum fruit pulp oil, which contains crotonic acid compounds, demonstrated significant topical anti-inflammatory effects.
4. Industrial Chemical Production
Crotonic acid serves as a precursor for various industrial chemicals. (Schweitzer & Snell, 2015) explored the conversion of crotonates to acrylates, highlighting the utility of crotonic acid in producing cost-competitive bio-based alternatives for industrial applications.
5. Pharmaceutical Research
The genus Croton, which includes crotonic acid derivatives, is frequently studied for pharmaceutical applications. A review by (Xu, Liu, & Liang, 2018) covers the diverse bioactivities of these compounds, including cytotoxic, anti-inflammatory, antifungal, and neuroprotective properties.
6. Biodegradable Plastic Research
Crotonic acid is also significant in biodegradable plastic research. Studies like (Farid et al., 2015) have focused on the production of high-purity bio-based crotonic acid from PHB, a biodegradable polyester, underscoring its relevance in sustainable material science.
Safety And Hazards
Future Directions
The high efficiency of the developed process for the production of crotonic acid poses the basis for a drop-in production of bio-based crotonic acid . Its versatility as a platform chemical has been investigated through a photochemical approach . The discovery of new enzymes, alongside the push to make chemical processes more sustainable, has resulted in increased industrial interest in the use of biocatalytic processes to produce high-value and chiral precursor chemicals .
properties
IUPAC Name |
(E)-but-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQCZJRKDOVOX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2, Array | |
Record name | CROTONIC ACID | |
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Record name | CROTONIC ACID | |
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Record name | crotonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Crotonic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880973 | |
Record name | (E)-Crotonic acid | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |
Record name | CROTONIC ACID | |
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Record name | Crotonic acid | |
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Record name | But-2-enoic acid | |
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Record name | CROTONIC ACID | |
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Record name | (E)-2-Butenoic acid | |
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Boiling Point |
185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |
Record name | Butenoic Acid | |
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Record name | But-2-enoic acid | |
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Flash Point |
190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |
Record name | CROTONIC ACID | |
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Solubility |
VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Butenoic Acid | |
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Record name | But-2-enoic acid | |
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Record name | (E)-2-Butenoic acid | |
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Density |
Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |
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Vapor Density |
2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |
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Vapor Pressure |
24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |
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Product Name |
Crotonic acid | |
Color/Form |
MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |
CAS RN |
3724-65-0, 107-93-7 | |
Record name | CROTONIC ACID | |
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Record name | trans-Crotonic acid | |
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Record name | trans-Crotonic acid | |
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Record name | Butenoic Acid | |
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Record name | 2-Butenoic acid | |
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Record name | trans-crotonic acid | |
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Record name | Crotonic acid | |
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Record name | CROTONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | But-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CROTONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
72 °C | |
Record name | Butenoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CROTONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | But-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CROTONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.